molecular formula C19H22N4O6S B2367626 2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 941874-40-4

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No. B2367626
M. Wt: 434.47
InChI Key: MAEIAFRMSDXBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Organic synthesis research has explored the utility of similar complex molecules in synthesizing new compounds. For example, the work on 1,3-Dioxanone Derivatives from β-Hydroxy-carboxylic Acids and Pivalaldehyde showcases the creation of versatile building blocks for synthesizing enantiomerically pure compounds, highlighting the importance of such molecules in developing novel synthetic pathways (Seebach & Zimmermann, 1986).

Medicinal Chemistry

In medicinal chemistry, compounds with similar complexity are investigated for their potential as dual inhibitors of enzymes like cyclo-oxygenase and 5-lipoxygenase, offering insights into their applications in developing new therapeutic agents. An example includes the study of ML 3000 , a new pyrrolizine derivative with potential anti-inflammatory activity without gastrointestinal damage, indicating the relevance of such complex molecules in drug discovery (Laufer, Tries, Augustin, & Dannhardt, 1994).

Antioxidant Properties

Research into antioxidant properties of compounds reveals the potential of structurally complex molecules in mitigating oxidative stress. The study on puerarin and its derivatives as radical scavengers and antioxidants suggests that certain functional groups, similar to those in the query compound, play a crucial role in enhancing radical scavenging activity, indicating potential applications in antioxidant therapies (Han et al., 2007).

Materials Science

In materials science, the application of complex molecules is explored for enhancing the reactivity and properties of materials. For instance, phloretic acid has been used to bring phenolic functionalities to molecules, demonstrating the role of structurally intricate compounds in developing new materials with specific properties (Trejo-Machin et al., 2017).

properties

IUPAC Name

2-[7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-11-4-6-13(7-5-11)29-9-12(24)8-23-15-16(20-18(23)30-10-14(25)26)21(2)19(28)22(3)17(15)27/h4-7,12,24H,8-10H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIAFRMSDXBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.